molecular formula C6H7N3O4 B12866930 methyl 1-amino-4-nitro-1H-pyrrole-2-carboxylate

methyl 1-amino-4-nitro-1H-pyrrole-2-carboxylate

Cat. No.: B12866930
M. Wt: 185.14 g/mol
InChI Key: OFLSBKHUXPVWTA-UHFFFAOYSA-N
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Description

Methyl 1-amino-4-nitro-1H-pyrrole-2-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with amino, nitro, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-amino-4-nitro-1H-pyrrole-2-carboxylate typically involves the nitration of a pyrrole derivative followed by esterification and amination reactions. One common method involves the nitration of methyl 1H-pyrrole-2-carboxylate using a nitrating agent such as nitric acid in the presence of sulfuric acid. The resulting nitro compound is then subjected to amination using reagents like ammonia or an amine under suitable conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-4-nitro-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted pyrrole compounds .

Scientific Research Applications

Methyl 1-amino-4-nitro-1H-pyrrole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-amino-4-nitro-1H-pyrrole-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The nitro and amino groups play a crucial role in its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride
  • Methyl 1-methyl-4-nitro-pyrrole-2-carboxylate
  • Ethyl 4-nitro-1H-pyrrole-2-carboxylate

Uniqueness

Methyl 1-amino-4-nitro-1H-pyrrole-2-carboxylate is unique due to the presence of both amino and nitro groups on the pyrrole ring, which imparts distinct chemical reactivity and biological activity.

Biological Activity

Methyl 1-amino-4-nitro-1H-pyrrole-2-carboxylate (MNPC) is an organic compound that has garnered attention for its notable biological activities. This article explores its mechanisms of action, biological interactions, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

MNPC has a molecular formula of C6H6N2O4, characterized by a pyrrole ring with an amino group at the 1-position and a nitro group at the 4-position. This unique substitution pattern influences its reactivity and interactions with biological macromolecules.

Property Value
Molecular FormulaC6H6N2O4
Molecular Weight158.12 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Mechanisms of Biological Activity

Research indicates that MNPC interacts with various biological targets, including proteins and nucleic acids, primarily through redox reactions involving the nitro group. This interaction can modify enzyme activity and receptor functions, making MNPC a candidate for drug development.

Key Mechanisms

  • Enzyme Modulation : MNPC has been shown to alter the activity of certain enzymes, potentially leading to therapeutic effects in various conditions.
  • Receptor Interaction : The compound may influence receptor functions, particularly in neurotransmitter systems, which could have implications in treating neurological disorders.

Biological Studies and Findings

Several studies have investigated the biological activities of MNPC, focusing on its antibacterial, antiviral, and anticancer properties.

Antibacterial Activity

MNPC exhibits significant antibacterial activity against various strains of bacteria. The presence of the nitro group enhances its lipophilicity, improving membrane interaction.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus20 μM
Pseudomonas aeruginosa30 μM

These findings suggest that MNPC may serve as a lead compound for developing new antibacterial agents.

Antiviral Activity

In vitro studies have demonstrated that MNPC possesses antiviral properties against several viruses. For instance, it has been evaluated for its effectiveness against the tobacco mosaic virus (TMV) with promising results.

Anticancer Potential

Recent investigations into MNPC's anticancer properties have revealed its potential as a novel agent for ovarian cancer treatment. Molecular docking studies suggest that MNPC can bind effectively to DNA minor grooves, inhibiting cancer cell proliferation.

Case Studies

  • Study on Antiviral Activity : A study reported that MNPC exhibited higher antiviral activity against TMV compared to traditional antiviral agents. The compound's mechanism involved interference with viral replication pathways.
  • Antibacterial Efficacy : In a comparative study, MNPC was tested alongside other pyrrole derivatives. Results indicated that it had superior activity against Gram-positive bacteria, suggesting its potential as an effective antibacterial agent.
  • Anticancer Research : A recent publication highlighted the synthesis of MNPC derivatives and their evaluation as DNA minor groove binders. These derivatives showed significant cytotoxicity against ovarian cancer cell lines.

Properties

Molecular Formula

C6H7N3O4

Molecular Weight

185.14 g/mol

IUPAC Name

methyl 1-amino-4-nitropyrrole-2-carboxylate

InChI

InChI=1S/C6H7N3O4/c1-13-6(10)5-2-4(9(11)12)3-8(5)7/h2-3H,7H2,1H3

InChI Key

OFLSBKHUXPVWTA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CN1N)[N+](=O)[O-]

Origin of Product

United States

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